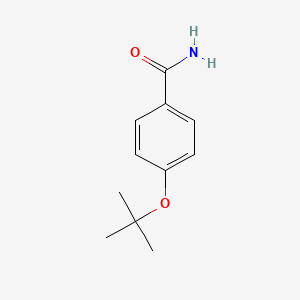

4-(tert-Butoxy)benzamide

Overview

Description

“4-(tert-Butoxy)benzamide” is a chemical compound . It’s an important intermediate for the synthesis of medicines, dyes, flavor, and fragrance compounds . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of “this compound” involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent . Another method involves the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis

The molecular formula of “this compound” is C11H14O2 . The average mass is 178.228 Da and the monoisotopic mass is 178.099380 Da .Chemical Reactions Analysis

The chemical reactions of “this compound” involve oxidation at the benzylic position . When heated with aqueous potassium permanganate (KMnO4) under acidic conditions, alkylbenzenes are oxidized to benzoic acids .Scientific Research Applications

Synthesis and Material Properties

- Polyamides Synthesis : 4-(tert-Butoxy)benzamide derivatives are utilized in synthesizing polyamides with flexible main-chain ether linkages. These polyamides exhibit significant thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. Such properties are crucial for advanced material applications (Hsiao, Yang, & Chen, 2000).

Chemical Reactions and Interactions

- Reactivity with Phenols : Tert-butoxy radicals, including those derived from this compound, show efficient reactivity with phenols. This reactivity is essential in studying radical processes and could have implications in organic synthesis and pharmacology (Das, Encinas, Steenken, & Scaiano, 1981).

Pharmaceutical and Medicinal Chemistry

- Antitumor Compounds Synthesis : Derivatives of this compound are used in synthesizing compounds with potential antitumor effects. These compounds are synthesized through several key steps, including ring-closing and acylation reactions (Bin, 2015).

- Cytotoxic Activity Against Cancer Cells : Certain derivatives of this compound have been synthesized and shown to exhibit higher cytotoxic activity against cancer cells compared to established drugs. This suggests their potential use in cancer therapy (Purwanto et al., 2021).

Advanced Material Research

- Organogels Formation : Specific derivatives of this compound have been utilized in the design and preparation of organogels. These gels show promising features such as fluorescence and reversible transformation between gel and solution states, which are important in material science applications (Wu et al., 2011).

Chemosensor Development

- Chemosensor for Ba2+ Detection : Derivatives of this compound have been used in creating chemosensors that can selectively detect Ba2+ ions. These sensors function through an intramolecular charge transfer mechanism and have applications in environmental monitoring and analytical chemistry (Ravichandiran et al., 2019).

Safety and Hazards

properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWGCYPSKPHPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B3043950.png)

![2,2,3,3,4,4,4-Heptafluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043957.png)

![N'1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-4-pyrazolyl]methylene}-2-chloro-1-benzenesulphonohydrazide](/img/structure/B3043959.png)